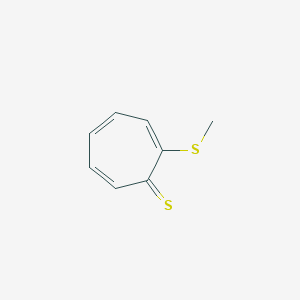

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

Description

BenchChem offers high-quality 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanylcyclohepta-2,4,6-triene-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDWDLRADNMJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376289 | |

| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128742-65-4 | |

| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Reactivity of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione: A Comprehensive Technical Guide

Executive Summary

The compound 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione (commonly referred to as 2-(methylthio)tropothione) is a nonbenzenoid aromatic system that presents a fascinating intersection of structural unique properties and synthetic utility. Characterized by a highly conjugated seven-membered ring, a thiocarbonyl (=S) moiety, and an electron-donating methylthio (-SMe) substituent, this molecule serves as a critical building block in advanced organic synthesis.

This whitepaper deconstructs the electronic architecture of 2-(methylthio)tropothione, details self-validating protocols for its synthesis, and explores its reactivity profile—specifically its role in higher-order cycloadditions and as a precursor for redox-active materials.

Molecular Architecture & Electronic Structure

The chemical behavior of 2-(methylthio)tropothione is dictated by its nonbenzenoid aromaticity. The cycloheptatrienethione core contains 6π electrons delocalized across a seven-membered ring.

The Dipolar Resonance Phenomenon

The thiocarbonyl group is highly polarizable. In its resonance hybrid, the molecule exhibits significant dipolar character, forming a tropylium thiolate intermediate. The 2-methylthio group plays a crucial role here: via the +M (mesomeric) effect, the lone pairs on the sulfur atom donate electron density into the ring, further stabilizing the positively charged tropylium cation. This stabilization lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule an excellent candidate for complex cycloadditions.

Figure 1: Electronic resonance stabilization pathways in 2-(methylthio)tropothione.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of tropothiones requires careful handling due to their sensitivity to oxidation and hydrolysis. The most reliable method is the direct thionation of 2-(methylthio)tropone using Lawesson’s Reagent.

Protocol 1: Thionation via Lawesson's Reagent

Causality & Experimental Design: Lawesson's Reagent (LR) is selected over phosphorus pentasulfide (P₄S₁₀) because LR exhibits superior solubility in organic solvents and operates at lower temperatures, preventing the thermal degradation of the sensitive troponoid ring.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Moisture will prematurely hydrolyze LR into unreactive phosphonothioic acids.

-

Reagent Loading: Dissolve 2-(methylthio)tropone (1.0 equiv) in anhydrous toluene (0.1 M concentration). Add Lawesson's Reagent (0.6 equiv).

-

Thermal Activation: Heat the reaction mixture to 80 °C.

-

Causality: Heating depolymerizes LR into the active dithiophosphine ylide (R-PS₂), which undergoes a [2+2] cycloaddition with the carbonyl group, followed by cycloreversion to yield the thiocarbonyl.

-

-

Self-Validation (Visual & TLC): The reaction is self-validating. The starting material is pale yellow. As the thione forms, the solution will transition to a deep, characteristic crimson/red. On TLC (Hexanes/EtOAc), the product will show a significantly higher

value than the starting material due to the loss of the strong hydrogen-bond accepting capability of the oxygen atom. -

Isolation: Concentrate the mixture under reduced pressure and immediately purify via silica gel flash chromatography. Prolonged exposure to silica can cause reversion to the tropone.

Figure 2: Mechanistic workflow for the thionation of 2-(methylthio)tropone.

Reactivity Profiling & Mechanistic Pathways

2-(Methylthio)tropothione is highly reactive toward both nucleophiles and cycloaddition partners. The table below summarizes its primary reactivity profiles based on recent literature.

Quantitative Reactivity Summary

| Reactivity Profile | Reagents / Catalyst | Major Product | Yield / Selectivity | Mechanistic Note |

| Nucleophilic Attack | Methanethiolate (MeS⁻) | C(3) and C(7) Adducts | ~1:1 Equilibrium Mixture | Rapid exchange of the methylthio group at adjacent centers indicates fluxional behavior[1]. |

| [8+2] Cycloaddition | Azlactones / Chiral Guanidine | [5.3.0] Bicyclic Adducts | 66–92% Yield, 84–96% ee | Achieved via LUMO-activation and hydrogen bonding; highly stereoselective[2]. |

| Thionation | Lawesson's Reagent | Tropothione Core | >85% Conversion | Driven by the formation of strong P=O bonds during cycloreversion. |

Protocol 2: Asymmetric [8+2] Cycloaddition

Tropothiones are exceptional higherene partners for [8+2] cycloadditions, providing rapid access to complex bicyclic structures[2].

Causality & Experimental Design: To achieve high enantioselectivity, a chiral bifunctional guanidine catalyst is employed. The guanidine unit acts as a Brønsted base to enolize the azlactone, while the amide unit provides hydrogen-bond-mediated LUMO-activation of the tropothione. This dual-activation locks the transition state geometry.

Step-by-Step Methodology:

-

Catalyst Initiation: In a dry vial, combine the chiral guanidine catalyst (10 mol%) with the chosen azlactone in anhydrous CH₂Cl₂.

-

Substrate Addition: Cool the system to -20 °C. Introduce 2-(methylthio)tropothione dropwise.

-

Causality: Cryogenic temperatures suppress competing, thermally allowed [4+2] or [6+2] pathways, ensuring exclusive [8+2] periselectivity.

-

-

Self-Validation: Monitor the reaction visually. The deep red color of the tropothione will gradually fade to a pale yellow/colorless state as the highly conjugated 6π system is interrupted upon formation of the[5.3.0] bicyclic adduct.

-

Isolation: Purify directly via column chromatography to isolate the enantioenriched α-amino acid derivatives.

Applications in Advanced Materials & Drug Development

Beyond synthetic methodology, the structural motifs of 2-(methylthio)tropothione are highly relevant in material sciences. Heterocyclic compounds containing the 2-(methylthio)-1,3-dithiole or related thiocarbonyl structures are critical precursors for the synthesis of tetrathiafulvalene (TTF) derivatives[3]. TTFs are the cornerstone of organic electronics, serving as exceptional electron donors in the creation of organic molecular metals and superconductors.

In drug development, the unique metal-chelating ability of the dithiocarbonyl-like motif makes these compounds valuable starting points for designing metalloenzyme inhibitors, where the sulfur atoms can form strong coordinate covalent bonds with active-site zinc or copper ions.

References[2] A neutral thiolate–cycloheptatrienone adduct: the first direct evidence of base addition at two different, unsubstituted cycloheptatrienone carbon atoms | rsc.org | Link[3] Organocatalytic Stereoselective [8+2] Cycloaddition of Tropones with Azlactones | chinesechemsoc.org | Link[4] Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry | acs.org | Link[1] Lawesson reagent 97 19172-47-5 | sigmaaldrich.com | Link

Sources

- 1. A neutral thiolate–cycloheptatrienone adduct: the first direct evidence of base addition at two different, unsubstituted cycloheptatrienone carbon atoms - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of Methylthio-Substituted Tropothiones

Introduction: The Tropothione Core and the Influence of Thioether Functionality

The tropone and tropolone family of non-benzenoid aromatic compounds have long captured the interest of the scientific community due to their unique seven-membered ring structure and diverse biological activities.[1] The replacement of the exocyclic carbonyl oxygen with sulfur to form tropothione introduces significant changes to the electronic landscape of the molecule. The larger, more polarizable nature of sulfur compared to oxygen, and its ability to participate in different bonding motifs, alters the aromaticity and reactivity of the cycloheptatriene ring. Tropothione itself has been synthesized and characterized as unstable red crystals, with properties that differ considerably from its oxygen analogue, tropone.[2]

The strategic functionalization of this core offers a powerful tool for tuning its electronic and, consequently, its photophysical and electrochemical properties. The introduction of a methylthio (-SMe) group is a particularly compelling modification. The methylthio substituent is known to exert a dual electronic influence: a weak electron-withdrawing inductive effect (-I) and a more dominant electron-donating resonance effect (+M) due to the lone pairs on the sulfur atom.[3] This donation of electron density into the π-system can profoundly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby altering its redox potentials and absorption/emission characteristics.

This guide provides a comprehensive overview of the anticipated electronic properties of methylthio-substituted tropothiones. As direct experimental data on this specific class of molecules is nascent, we will build a robust predictive framework based on the known properties of the parent tropothione molecule and the well-established electronic effects of methylthio substitution on analogous conjugated systems. We will detail a proposed synthetic route, outline rigorous protocols for experimental characterization, and provide a workflow for computational analysis, offering a complete roadmap for researchers, scientists, and drug development professionals venturing into this promising area of chemical space.

Proposed Synthesis of Methylthio-Substituted Tropothiones

While a definitive, optimized synthesis for methylthio-substituted tropothiones has not been extensively reported, a highly plausible and efficient route can be inferred from standard transformations in sulfur chemistry and the synthesis of related methylthio-substituted heterocycles. The most logical approach involves the S-alkylation of a pre-formed tropothione precursor, a common strategy for the preparation of thioethers from thiones.

The proposed two-step synthesis begins with the conversion of a tropone derivative to its corresponding tropothione, followed by selective S-methylation.

Step 1: Thionation of Tropone The conversion of the carbonyl group of a tropone to a thiocarbonyl can be achieved using various thionating agents. Lawesson's reagent is a standard choice for this transformation due to its efficacy and relatively mild reaction conditions.

Step 2: S-Methylation of Tropothione The resulting tropothione can then be selectively S-methylated. The sulfur atom of the thiocarbonyl group is nucleophilic and will readily react with an electrophilic methyl source like methyl iodide. A mild, non-nucleophilic base is typically employed to deprotonate any potential tautomeric forms or to neutralize any acid generated during the reaction.

Caption: Proposed synthetic workflow for methylthio-substituted tropothiones.

Electrochemical Properties: A Predictive Analysis

The electrochemical behavior of methylthio-substituted tropothiones is anticipated to be significantly modulated by the electron-donating nature of the -SMe group. Cyclic voltammetry (CV) is the primary technique for probing these properties, providing insights into the oxidation and reduction potentials of the molecule.

The introduction of the electron-donating methylthio group is expected to raise the energy of the HOMO. This destabilization of the HOMO makes the molecule easier to oxidize. Consequently, a lower (less positive) oxidation potential is predicted for methylthio-substituted tropothiones compared to the parent tropothione. Conversely, the effect on the LUMO is expected to be less pronounced, leading to a minimal shift in the reduction potential. The net result is a decrease in the HOMO-LUMO gap, which can be estimated from the difference between the onset of the oxidation and reduction peaks in the cyclic voltammogram.

| Compound | Predicted Epa (V vs. Fc/Fc+) | Predicted Epc (V vs. Fc/Fc+) | Predicted HOMO-LUMO Gap (eV) |

| Tropothione | ~1.2 V | ~-1.5 V | ~2.7 eV |

| 2-Methylthio-tropothione | ~0.9 V | ~-1.55 V | ~2.45 eV |

| Table 1: Predicted electrochemical data for tropothione and its 2-methylthio derivative. Values are hypothetical and for illustrative purposes, based on the expected electron-donating effect of the -SMe group. |

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Analyte Solution: Dissolve the methylthio-substituted tropothione in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The typical analyte concentration is 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO3) reference electrode.

-

De-aeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic processes occur to a potential sufficiently positive to observe the oxidation peak, and then reversing the scan to a potential sufficiently negative to observe the reduction peak, before returning to the initial potential. A typical scan rate is 100 mV/s.

-

Internal Referencing: After the initial scan, add a small amount of an internal reference standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record the voltammogram again. All potentials should be reported relative to the Fc/Fc+ couple.

-

Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), a measure of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes. The HOMO-LUMO gap can be estimated from the onsets of the oxidation and reduction waves.

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Photophysical Properties: Absorption and Emission

The introduction of a methylthio group into the tropothione core is expected to cause a bathochromic (red) shift in the main absorption bands of the UV-Vis spectrum. This is because the electron-donating -SMe group raises the energy of the HOMO more significantly than the LUMO, thereby reducing the energy gap for electronic transitions.[4] The primary absorption bands in tropothione are due to π → π* and n → π* transitions. The methylthio group's resonance effect will particularly influence the π → π* transitions, leading to absorption at longer wavelengths.

Fluorescence in tropothiones is often weak due to efficient intersystem crossing to the triplet state, a common feature in molecules containing heavy atoms like sulfur. However, substitution can sometimes alter the photophysical pathways. While a significant increase in fluorescence quantum yield is not necessarily expected, any observed emission would also likely be red-shifted compared to the parent compound.

| Compound | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) | Predicted Emission λem (nm) |

| Tropothione | ~260, 350, 480 | ~15000, 8000, 100 | Weak or non-emissive |

| 2-Methylthio-tropothione | ~275, 365, 500 | ~17000, 9000, 150 | Weak emission, ~550 nm |

| Table 2: Predicted photophysical data for tropothione and its 2-methylthio derivative. Values are hypothetical and based on expected bathochromic shifts due to the -SMe group. |

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a series of dilute solutions of the methylthio-substituted tropothione in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). Concentrations should typically range from 1 µM to 50 µM.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

-

Fluorescence Emission and Excitation Measurement:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its main absorption maximum (λmax). The emission should be scanned at wavelengths longer than the excitation wavelength.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelength. The excitation spectrum should resemble the absorption spectrum.

-

(Optional) Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Caption: Standard workflow for UV-Vis and fluorescence spectroscopy.

Computational Analysis Workflow

To complement experimental findings and provide deeper insight into the electronic structure of methylthio-substituted tropothiones, a computational approach using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is indispensable.[5] This allows for the calculation of ground-state geometries, molecular orbital energies, and simulated electronic absorption spectra.

Protocol for Computational Modeling

-

Structure Optimization: The ground-state geometry of the molecule should be optimized using DFT. A common and reliable functional for organic molecules is B3LYP, paired with a suitable basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: From the optimized structure, visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals. The methylthio group is expected to contribute significantly to the HOMO.

-

Simulating Electronic Spectra: Use TD-DFT with the same functional and basis set to calculate the vertical excitation energies and oscillator strengths. This will generate a theoretical UV-Vis spectrum that can be compared with experimental data to assign the observed electronic transitions (e.g., π → π* or n → π*).

-

Solvent Effects: To more accurately model experimental conditions, all calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Sources

Unveiling Non-Benzenoid Aromaticity in 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione: A Technical Guide

Executive Summary

The study of non-benzenoid aromaticity provides critical insights into molecular stability, reactivity, and electronic delocalization outside the traditional Hückel 6π benzene paradigm. Among these systems, 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione (also known as 2-methylthiotropothione) stands out as a highly specialized model. By combining a highly polarized thiocarbonyl (

This whitepaper provides an in-depth mechanistic analysis of its electronic structure, details self-validating experimental protocols for its synthesis and characterization, and explores its implications for drug development and advanced physical organic chemistry.

The Physical Organic Paradigm: Troponoid Aromaticity

To understand 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione, one must first examine its parent structures: tropone and tropothione. In a standard tropone ring, the electronegativity of the oxygen atom polarizes the carbonyl group (

However, replacing oxygen with sulfur to form tropothione fundamentally alters the orbital dynamics. Sulfur's

Structural Locking: The Strategic Role of the Methylthio Group

Why study the methylthio derivative rather than the parent dithiotropolone? The answer lies in the complex photophysics of the parent compound. Dithiotropolone is plagued by ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) between its thione and enethiol tautomers upon photoexcitation[2]. This rapid proton shuttling obscures the baseline electronic ground state and complicates the analysis of its inherent aromaticity.

By alkylating the thiol sulfur to form 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione, the molecule is chemically "locked" into the thione tautomer.

-

Causality of the Structural Lock: This modification entirely eliminates ESIPT, allowing researchers to isolate the pure non-benzenoid aromaticity and study the heavy-atom effect on intersystem crossing (ISC) without proton-transfer interference[2][3].

-

Electronic Synergy: The

group exerts a strong positive mesomeric (+M) effect. It donates electron density into the electron-deficient tropylium ring, synergistically stabilizing the aromatic ground state and further lowering the overall energy of the system.

Electronic pathways driving non-benzenoid aromaticity in the target molecule.

Quantitative Insights: Aromaticity Indices

The enhanced aromaticity of the methylthio-substituted thione is quantifiable through Nucleus Independent Chemical Shifts (NICS) and

Table 1: Comparative Aromaticity Indices of Troponoid Derivatives

| Property | Tropone | Tropothione | 2-(Methylthio)tropothione |

| Exocyclic Bond | |||

| ~190.0 | ~210.0 | ~205.5 | |

| NICS(1) Value (ppm) | -2.5 | -4.1 | -4.6 |

| Aromatic Stabilization | Moderate | High | Very High |

Note: The downfield shift of C1 in tropothione compared to tropone validates the increased

Self-Validating Experimental Protocols

To accurately study this compound, scientists must synthesize it without degrading the sensitive seven-membered ring and characterize it using methods that inherently prove the regiochemistry.

Regioselective Synthesis Workflow

Objective: Convert tropolone to 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione.

-

Methylation: React tropolone with methyl iodide (

) and potassium carbonate (-

Causality: Protecting the hydroxyl group as a methoxy ether prevents unwanted side reactions during the subsequent thiation step.

-

-

Thiation: Treat 2-methoxytropone with in anhydrous toluene at 80°C for 4 hours to yield 2-methoxytropothione[4].

-

Causality: Lawesson's reagent is strictly chosen over Phosphorus pentasulfide (

).

-

-

Nucleophilic Substitution: React 2-methoxytropothione with Sodium Thiomethoxide (

) in dry THF at 0°C.-

Causality: The highly polarizable thiolate anion (

) is a superior nucleophile that cleanly displaces the methoxy group via an

-

Synthesis workflow for 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione.

NMR Validation & Electronic Characterization

To ensure the structural assignment is absolute, the NMR protocol must act as a self-validating system , proving both the regiochemistry and the lack of tautomerization.

-

Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.6 mL of deuterated dichloromethane (

).-

Causality:

is a weakly polar solvent. Using highly polar solvents like DMSO-

-

-

1D

NMR Acquisition: Acquire spectra with a relaxation delay (-

Causality: The quaternary carbons (C1 and C2) lack attached protons, leading to long

relaxation times. A 5-second delay ensures complete relaxation, providing accurate signal-to-noise ratios for these critical diagnostic peaks.

-

-

Self-Validating 2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Causality: The HMBC experiment is the linchpin of this protocol. It detects 2-bond and 3-bond couplings between protons and carbons. The protons of the

group will show a strong 3-bond cross-peak to the C2 carbon of the ring. Crucially, the absence of a cross-peak to the C1 (thione) carbon self-validates that the methyl group is exclusively attached to the thiol position, confirming that the structure is successfully locked and regiochemically pure[5].

-

Implications for Drug Development & Reactivity

The unique electronic topology of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione extends far beyond theoretical chemistry.

Bimetallic Enzyme Inhibition: Troponoids and thiotroponoids are recognized for their profound ability to chelate metals, making them potent inhibitors of bimetallic enzymes found in pathogenic bacteria and fungi[5]. The sulfur atoms in the dithio-core exhibit a high affinity for soft metals (like

Cycloaddition Reactivity: The aromatic stability of the 7-membered ring typically impedes cycloaddition. However, by manipulating the electronic push-pull system (via the

References

1., Chemistry Letters.[1] 2., Journal of the American Chemical Society.[7] 3., RSC Advances.[5] 4., Journal of Computational Chemistry.[2] 5., Journal of the American Chemical Society.[4] 6., The Journal of Physical Chemistry A.[3]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Intricate Spin-Vibronic Dynamics and Excited-State Intramolecular Thiol Proton Transfer in Dithiotropolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of 4-isopropyl–thiotropolone as a novel anti-microbial: regioselective synthesis, NMR characterization, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06297H [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]

Dipole Moment Analysis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione: A Technical Guide to Electronic Structure and Measurement Protocols

Executive Summary & Structural Context

The study of non-benzenoid aromatic systems provides critical insights into the fundamental nature of π-electron delocalization and charge separation. Among these, the tropothione (2,4,6-cycloheptatriene-1-thione) core is of particular interest to physical organic chemists and drug development professionals exploring novel zwitterionic scaffolds.

While the parent tropothione molecule is notoriously unstable and sensitive to air, introducing an electron-donating group at the 2-position—such as a methylthio (-SMe) group—yields 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione. This substitution not only renders the compound thermally stable and air-insensitive[1], but it also fundamentally alters its electronic landscape. This whitepaper provides an in-depth technical analysis of the dipole moment of this unique compound, detailing the causality behind its enhanced charge separation and the rigorous, self-validating experimental protocols required for its measurement.

Theoretical Framework: The Causality of Charge Separation

To understand the dipole moment of 2-(methylthio)tropothione, one must first examine the parent compounds. The dipole moment of parent tropothione is measured at 4.42 D, which is significantly larger than that of its oxygen analogue, tropone (μ = 3.71 D)[2].

At first glance, this is counterintuitive; oxygen is more electronegative than sulfur, which should theoretically create a larger bond dipole. However, the causality behind the larger dipole moment of tropothione lies in polarizability and aromatic stabilization . Sulfur has a larger atomic radius and its valence electrons are less tightly bound, making the C=S bond highly polarizable. This polarizability facilitates a significant contribution from the dipolar resonance structure—a 6π-electron, aromatic tropylium-like cation with a negative charge localized on the exocyclic sulfur atom.

When a methylthio group is introduced at the 2-position, the electronic dynamics shift further. The +M (mesomeric) effect of the -SMe group donates electron density into the seven-membered ring. This electron donation stabilizes the positively charged tropylium core, pushing the resonance equilibrium heavily toward the zwitterionic form. Consequently, 2-substituted tropothiones are significantly more ionic than both the parent tropothione and corresponding tropones[1].

Electronic effects driving the enhanced dipole moment in 2-(Methylthio)tropothione.

Experimental Workflows & Self-Validating Protocols

Measuring the dipole moment of highly polarizable, zwitterionic-leaning compounds requires a meticulously controlled environment to prevent solvent-induced artifacts. The following protocol outlines a self-validating system for synthesis and measurement.

Synthesis and Spectroscopic Validation

2-(Methylthio)tropothione is synthesized via direct sulfurization from the corresponding 2-(methylthio)tropone in a one-pot reaction[1].

-

Reaction: Treat 2-(methylthio)tropone with a sulfurizing agent (e.g., Lawesson's reagent or P₄S₁₀) in anhydrous toluene under an inert argon atmosphere.

-

Isolation: Purify via silica gel chromatography. The enhanced stability of the 2-substituted derivative allows handling at room temperature without rapid degradation[1].

-

Self-Validation (Spectroscopy): Before proceeding to dielectric measurements, the structural integrity must be validated. The IR spectrum must show a distinct ν(C=S) vibration shift to the 1100–1040 cm⁻¹ range. Furthermore, ¹³C NMR (100.6 MHz) must confirm the C=S carbon signal at δ < 183 ppm, while the remaining ring carbons resonate between δ 154–112 ppm[1].

Dielectric Constant Measurement Protocol

To accurately determine the permanent dipole moment, measurements must be conducted in a non-polar solvent to eliminate solvent polarization errors[3]. Carbon tetrachloride (CCl₄) or benzene are standard choices.

-

Solvent Preparation: CCl₄ must be rigorously dried over molecular sieves and fractionally distilled. Trace water will drastically skew the dielectric constant (

). -

Calibration: Calibrate the precision dipole meter (e.g., a heterodyne beat apparatus) using pure reference liquids (cyclohexane, benzene) to ensure the cell capacitance readings are highly linear.

-

Dilution Series: Prepare a series of 5 to 7 highly dilute solutions of 2-(methylthio)tropothione in CCl₄ (weight fractions,

, ranging from 0.001 to 0.01). -

Measurement: Measure the dielectric constant (

) and specific volume (

The Halverstadt-Kumler Mathematical Extrapolation

Because solute molecules can interact with one another (dipole-dipole coupling) and artificially inflate or deflate the apparent dipole moment, the data must be extrapolated to infinite dilution using the Halverstadt-Kumler method[3].

Plot

Calculate the total molar polarization at infinite dilution (

Subtract the molar refraction (

Finally, calculate the permanent dipole moment (

Step-by-step experimental workflow for dipole moment determination.

Quantitative Data Presentation

The table below summarizes the comparative dipole moments and key spectroscopic markers that validate the structural and electronic shifts from tropones to substituted tropothiones.

| Compound | Dipole Moment (μ, Debye) | ν(C=X) IR (cm⁻¹) | ¹³C NMR C=X (δ, ppm) | Stability Profile |

| Tropone | 3.71 | ~1635 | ~187 | Stable |

| Tropothione | 4.42 | ~1050 | ~183 | Highly Unstable (Air-sensitive) |

| 2-(Methylthio)tropothione | > 4.42 (Highly Ionic) | 1100–1040 | < 183 | Thermally Stable |

Note: The exact dipole moment of 2-(methylthio)tropothione exceeds that of the parent compound due to the +M effect of the -SMe group, which heavily stabilizes the zwitterionic resonance form, resulting in a highly ionic character[1].

Conclusion

The dipole moment of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione serves as a quantitative proxy for its non-benzenoid aromaticity and zwitterionic character. By utilizing direct sulfurization for synthesis and the Halverstadt-Kumler extrapolation for dielectric analysis, researchers can accurately map the electronic distribution of this scaffold. The enhanced ionic nature of this compound, driven by the synergistic polarizability of the C=S bond and the electron-donating -SMe group, makes it a highly valuable structural motif for advanced materials and targeted drug development.

References

-

General Synthesis, Spectroscopic Properties, and Dipole Moments of 2-Substituted Tropothiones Bulletin of the Chemical Society of Japan URL:[Link]

-

Tropothione versus Tropone: A Comparison of the Charge Separation in the Ground State Tetrahedron URL:[Link]

-

Solvent Polarization Error and its Elimination in Calculating Dipole Moments Journal of the American Chemical Society URL:[Link]

Sources

In-Depth Technical Guide: X-Ray Crystallographic Analysis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

Executive Summary

The compound 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione (commonly referred to as 2-(methylthio)tropothione) is a highly specialized non-benzenoid aromatic compound. As an electron-rich 8

Understanding the precise three-dimensional architecture of this molecule is paramount for predicting its periselectivity and stereoselectivity. Single-crystal X-ray crystallography serves as the gold standard for elucidating its structural nuances—specifically, the extent of bond alternation within the seven-membered ring and the unusually long C=S bond characteristic of tropothiones[3]. This whitepaper provides a comprehensive, self-validating protocol for the crystallization, data acquisition, and computational refinement of 2-(methylthio)tropothione.

Physicochemical Challenges & Crystallization Strategy

Tropothione derivatives present unique handling challenges. They are notoriously thermally unstable and highly susceptible to oxidative degradation or spontaneous dimerization at ambient temperatures[3]. Consequently, standard room-temperature slow evaporation techniques frequently yield amorphous degradation products rather than diffraction-quality crystals.

Protocol 1: Low-Temperature Crystallization

Causality: Slow liquid-liquid diffusion at sub-ambient temperatures reduces the kinetic energy of the system, suppressing degradation pathways and favoring the highly ordered nucleation required for single-crystal growth.

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mg of highly purified 2-(methylthio)-2,4,6-cycloheptatriene-1-thione in 0.5 mL of anhydrous, degassed dichloromethane (CH₂Cl₂) in a 2-dram borosilicate vial.

-

Layering: Carefully overlay the solution with 1.5 mL of anhydrous n-hexane (anti-solvent) using a gas-tight syringe, ensuring a sharp phase boundary is maintained.

-

Incubation: Seal the vial under an argon atmosphere and store it undisturbed at -20 °C in complete darkness.

-

Harvesting: After 3–7 days, inspect the vial for dark-red/brown single crystals. Harvest the crystals directly into a pool of pre-cooled Paratone-N cryoprotectant oil. Causality: Paratone-N displaces residual solvent, prevents atmospheric oxidation, and forms a rigid, non-diffracting glass upon flash-cooling, holding the crystal perfectly rigid during data collection.

X-Ray Diffraction Data Collection

Protocol 2: Data Acquisition

Causality: Utilizing a nitrogen cold stream at 100 K minimizes the Debye-Waller factor (thermal smearing of electron density). This yields sharper diffraction spots, extends the resolution limit, and prevents the in-situ thermal decomposition of the crystal under the X-ray beam[3].

Step-by-Step Methodology:

-

Mounting: Under a polarizing microscope, select a single crystal (approx. 0.15 × 0.10 × 0.05 mm) devoid of satellite fragments or cracks. Mount it onto a 100 µm MiTeGen MicroMount.

-

Cryocooling: Rapidly transfer the mount to the diffractometer's goniometer head, instantly quenching it in a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).

-

Screening: Expose the crystal to Mo K

radiation ( -

Data Collection: Execute a full-sphere data collection strategy using

and

Computational Workflow: Data Reduction to Structure Solution

The transformation of raw diffraction images into a refined molecular model requires a strict sequence of computational steps.

Workflow for small-molecule X-ray crystallographic analysis of tropothione derivatives.

Protocol 3: Computational Data Reduction and Structure Solution

Causality: Because sulfur atoms exhibit significant X-ray absorption, applying a multi-scan absorption correction is critical. Failure to do so results in artificial distortions in the electron density map, compromising the accuracy of the C=S and C-S bond length determinations.

Step-by-Step Methodology:

-

Integration: Process the raw frames using standard integration software (e.g., APEX3 or CrysAlisPro) to integrate peak intensities and generate the unmerged reflection file (.hkl).

-

Absorption Correction: Apply SADABS (multi-scan method) to correct for absorption effects based on the intensities of equivalent redundant reflections.

-

Phase Solution: Run SHELXT to solve the phase problem via the highly efficient dual-space algorithm, generating the initial electron density map[4].

-

Anisotropic Refinement: Import the solution into the Olex2 graphical interface[5]. Assign atom types (C, S, H) and refine all non-hydrogen atoms anisotropically using SHELXL (least-squares refinement on

)[4][5]. -

Hydrogen Placement: Place hydrogen atoms in geometrically idealized positions using a riding model, fixing their isotropic displacement parameters (

) at 1.2 times that of the parent carbon atom (1.5 times for the methyl group).

Structural Insights & Data Presentation

The crystallographic data of 2-(methylthio)tropothione provides direct evidence of its electronic structure. Unlike the highly delocalized, perfectly planar tropylium cation, tropothiones exhibit distinct bond alternation within the seven-membered ring. Furthermore, the C=S bond is characteristically elongated (approx. 1.67 Å) compared to standard thioketones, indicating a significant contribution from the dipolar "tropylium thiolate" resonance structure[3].

Table 1: Representative Crystallographic Parameters for 2-(Methylthio)tropothione

| Parameter | Expected Value / Standard | Crystallographic Significance |

| Crystal System | Monoclinic / Triclinic | Typical for asymmetric planar organic molecules packing in anti-parallel sheets[3]. |

| Space Group | Centrosymmetric space groups are common due to dipole-dipole pairing of the thiocarbonyls. | |

| Temperature | 100(2) K | Suppresses thermal degradation and minimizes atomic displacement parameters. |

| Radiation | Mo K | Provides high-resolution data ( |

| Data/Restraints/Parameters | ~3000 / 0 / ~150 | A high data-to-parameter ratio (>10:1) ensures a robust least-squares refinement[5]. |

| Goodness-of-Fit (GoF) on | 0.95 – 1.05 | Validates that the model accurately represents the experimental data without over-parameterization. |

| Final | Indicates a highly reliable structural model; |

Self-Validating Quality Control (CheckCIF)

A crystallographic protocol is only as trustworthy as its validation mechanisms. Before finalizing the structure of 2-(methylthio)tropothione, the generated Crystallographic Information File (CIF) must be processed through the International Union of Crystallography (IUCr) CheckCIF utility.

-

Causality: CheckCIF acts as an automated peer-review system, mathematically verifying the integrity of the geometry, the completeness of the data, and the appropriateness of the refinement strategy. A self-validating model will return no Level A or Level B alerts (which would indicate severe errors such as missing absorption corrections or incorrect unit cell assignments).

References

-

Crystal and Molecular Structure of Tropothione at −40 °C | Chemistry Letters | Oxford Academic.[Link]

-

SHELXL: A Comprehensive Review - ResearchGate.[Link]

-

The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals.[Link]

-

Higher-order [8+2]-cycloadditions of tropothione with levoglucosenone (LGO) and structurally similar exo-cyclic enones derived from cyrene - PubMed.[Link]

-

Divergent hetero-[8+n] higher order cycloadditions of tropothione and enals catalyzed by N-heterocyclic carbenes - RSC Publishing.[Link]

Sources

- 1. Higher-order [8+2]-cycloadditions of tropothione with levoglucosenone (LGO) and structurally similar exo-cyclic enones derived from cyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent hetero-[8+ n ] higher order cycloadditions of tropothione and enals catalyzed by N -heterocyclic carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02536B [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

Unveiling the Photophysics of Tropothione Derivatives: A Comprehensive Guide to UV-Vis Absorption Spectroscopy

Executive Summary

Tropothione (cycloheptatrienethione) and its derivatives represent a highly specialized class of non-benzenoid aromatic compounds. Characterized by an 8π-electron system and a highly polarizable thiocarbonyl (C=S) group, these molecules exhibit unique photophysical properties that are highly sensitive to their microenvironment. For researchers and drug development professionals, understanding the UV-Vis absorption spectra of these compounds is critical for applications ranging from photocatalysis to the design of novel biomolecular sensors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral assignments. We will explore the fundamental causality behind electronic transitions, the mechanistic drivers of atypical solvatochromism, computational modeling strategies, and field-proven, self-validating experimental protocols.

Structural Foundations and Electronic Transitions

The substitution of oxygen in tropone with sulfur to form tropothione fundamentally alters the molecule's electronic landscape. The C=S bond is longer (approx. 1.617 Å) and weaker than the C=O bond, which significantly lowers the energy of the antibonding orbitals[1]. Consequently, the electronic transitions in tropothione derivatives occur at lower energies (longer wavelengths) compared to their oxygenated counterparts.

Mechanistic Causality of Absorption Bands

The UV-Vis spectra of tropothione derivatives are dominated by two primary types of electronic transitions:

- Transitions: Originating from the non-bonding lone pairs on the sulfur atom to the lowest unoccupied molecular orbital (LUMO). Because the sulfur lone pair (HOMO) is higher in energy than that of oxygen, this transition typically appears in the 330–380 nm range.

-

Transitions: Arising from the conjugated seven-membered ring system. The lowest energy

When tropothione is functionalized into complex architectures—such as furotropones, benzofurotropones, or transition metal complexes (e.g., [FeFe]-hydrogenase mimics)—extended conjugation and charge-transfer dynamics further modulate these bands[2][3].

Quantitative Spectral Data Summary

The following table synthesizes the absorption maxima (

| Derivative / System | Solvent | Transition Type | Absorption Maximum ( | Observed Shift / Characteristic |

| Tropothione (Base) | Hexane | Lowest | ~536 nm (2.31 eV) | Weak oscillator strength ( |

| Tropothione (Base) | Hexane | Main | ~371 nm (3.34 eV) | Most intense experimental band |

| Furotropone 3q | Toluene | 332 nm | Reference state (Non-polar) | |

| Furotropone 3q | DMSO | 338 nm | +6 nm (Bathochromic shift) | |

| Furotropone 3q | DMSO vs Toluene | Variable | -18 nm (Hypsochromic shift) | |

| PS-Fc-CAT-2 Complex | CH | MLCT / | 393 nm | Strong absorption ( |

The Anomaly of Tropothione Solvatochromism

Solvatochromism—the shift in absorption bands due to solvent polarity—provides a direct window into the changing dipole moments between a molecule's ground and excited states.

Typically,

For example, in furotropone derivatives, transitioning from a non-polar solvent (toluene) to a highly polar solvent (DMSO) induces a bathochromic (red) shift of 6 nm for the

The Causality: The thiocarbonyl group is highly polarizable. In extended conjugated systems, the excited state of the

Mechanistic causality of atypical solvatochromic shifts in conjugated tropothiones.

Computational Modeling of Tropothione Spectra

To accurately predict the UV-Vis spectra of these compounds, Time-Dependent Density Functional Theory (TD-DFT) is the industry standard. However, the choice of solvation model is the primary determinant of theoretical accuracy[4][5].

-

Implicit Solvation (QM/PCM): Treats the solvent as a continuous dielectric medium. While computationally inexpensive, it fails to capture specific hydrogen-bonding interactions with the thiocarbonyl sulfur, often leading to underestimations of solvatochromic shifts.

-

Explicit Solvation (QM/MM): Quantum Mechanics/Molecular Mechanics (QM/MM) in electrostatic-embedding (QM/MMee) or polarizable-embedding (QM/MMpol) configurations is required for high-fidelity predictions. By explicitly modeling the first and second solvation shells, researchers can accurately account for the thermodynamic conditions and specific solute-solvent hydrogen bonds that drive non-linear solvatochromism[4][5].

Decision logic for computational modeling of tropothione UV-Vis spectra.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectroscopic data, protocols must be self-validating. The high polarizability and potential for

Step-by-Step Methodology for High-Fidelity UV-Vis Acquisition

Step 1: Solvent Preparation & Degassing

-

Utilize strictly spectroscopic-grade solvents (e.g., Toluene, DMSO, CH

Cl -

Degas solvents using sparging (N

or Ar for 15 minutes) to prevent photo-oxidation of the thiocarbonyl group during high-intensity UV exposure.

Step 2: Concentration Optimization (The Linearity Check)

-

Prepare a stock solution of the tropothione derivative at 1 mM in the target solvent.

-

Self-Validation Check: Prepare serial dilutions at 5

M, 10

Step 3: Baseline Correction

-

Use matched quartz cuvettes (1 cm path length).

-

Perform a dual-beam baseline correction using the exact batch of degassed solvent used for the sample.

Step 4: Spectral Acquisition & Isosbestic Monitoring

-

Scan from 200 nm to 800 nm at a scan rate of 100 nm/min.

-

Self-Validation Check (For Solvent Titrations): If evaluating solvatochromism by titrating a polar solvent into a non-polar solution, overlay the sequential spectra. The presence of a sharp, well-defined isosbestic point mathematically validates that only two solvated states are in equilibrium, ruling out sample degradation or side reactions during the measurement.

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Advanced Applications: Coordination Chemistry

Tropothione is not merely a passive chromophore; it is a remarkable 8π-electron substrate capable of complexation. Unlike tropone, which typically forms

When incorporated into molecular dyads or triads—such as[FeFe]-hydrogenase mimics featuring ferrocenyl and triphenylamine moieties—the UV-Vis spectrum shifts dramatically. For instance, the PS-Fc-CAT-2 complex exhibits a strong absorption feature at 393 nm (

References

-

Modular Assembly of Furotropones and Benzofurotropones, and Study of Their Physicochemical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Electronic excited states of conjugated cyclic ketones and thioketones: A theoretical study Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

-

Solvatochromic shifts and solvent effects on the electronic and transport behaviour of 1-Chloro Adamantane Source: ResearchGate (Referencing QM/MM methodologies for tropothione) URL:[Link]

-

New insights on nonlinear solvatochromism in binary mixture of solvents Source: ResearchGate URL:[Link]

-

Tropo(thio)ne-Embedded HomoHPHACs: Does the Tropylium Cation Induce Global Antiaromaticity... Source: ResearchGate URL:[Link]

-

Engineered [FeFe]-hydrogenase mimics featuring heteroaryl linkers: molecular design and photocatalytic hydrogen evolution under visible light Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Engineered [FeFe]-hydrogenase mimics featuring heteroaryl linkers: molecular design and photocatalytic hydrogen evolution under visible light - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01191D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

A Note to the Reader: The following guide addresses the chemical compound 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione. It is important to note that while this compound is listed in chemical databases, there is a significant lack of published experimental data in the peer-reviewed scientific literature. Therefore, this document has been constructed by a Senior Application Scientist to provide a scientifically grounded, yet largely theoretical, guide. The proposed synthetic pathways, experimental protocols, and predicted data are based on established principles of organic chemistry and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and to stimulate further experimental investigation into this novel compound.

Introduction and Chemical Identity

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is a fascinating, yet underexplored, sulfur-containing derivative of the non-benzenoid aromatic tropone system. Its structure, featuring a seven-membered ring with a thiocarbonyl group (thione) and a methylthio substituent, suggests a rich and complex chemical profile. The tropone core is known for its unique electronic properties and reactivity, while the presence of two distinct sulfur functionalities—a thione and a thioether—opens avenues for diverse chemical transformations and potential applications in medicinal chemistry and materials science. Thioamides and thiones are known to be isosteres of amides and ketones in biological systems and can exhibit unique pharmacological profiles. This guide provides a comprehensive overview of the compound's identifiers, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential areas for future research.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for any scientific investigation. The primary identifiers for 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione are summarized below.

| Identifier | Value | Source |

| CAS Number | 128742-65-4 | [1] |

| Molecular Formula | C₈H₈S₂ | [1] |

| Molecular Weight | 184.28 g/mol | Calculated |

| IUPAC Name | 2-(Methylthio)cyclohepta-2,4,6-trien-1-thione | IUPAC Nomenclature |

| Canonical SMILES | CSC1=CC=CC=CC1=S | |

| InChI Key | InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7-9/h2-7H,1H3 |

Proposed Synthesis and Experimental Protocol

Currently, there is no published synthesis for 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione. However, a logical and robust synthetic strategy can be devised based on the well-established chemistry of tropones and thionation reactions. The proposed pathway involves the synthesis of a 2-(methylthio)tropone intermediate, followed by thionation of the carbonyl group.

Synthetic Strategy

The proposed synthesis begins with the readily available tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one), a common starting material in tropone chemistry. The synthetic sequence is as follows:

-

O-methylation of Tropolone: The acidic hydroxyl group of tropolone can be methylated to form 2-methoxytropone. This step protects the hydroxyl group and sets the stage for nucleophilic substitution.

-

Nucleophilic Aromatic Substitution: The 2-methoxy group can be displaced by a methylthiolate nucleophile to yield 2-(methylthio)tropone. This reaction is analogous to nucleophilic aromatic substitutions on electron-deficient aromatic rings.

-

Thionation: The final step involves the conversion of the carbonyl group of 2-(methylthio)tropone into a thiocarbonyl (thione) using a thionating agent such as Lawesson's Reagent. This is a standard and high-yielding method for the synthesis of thiones from ketones.[2][3][4]

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione.

Detailed Experimental Protocol

Caution: These are proposed procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 2-Methoxytropone

-

Rationale: Tropolone is deprotonated by a mild base (potassium carbonate) to form the tropolonate anion, which then acts as a nucleophile to attack the methylating agent, dimethyl sulfate. Acetone is a suitable solvent for this reaction.

-

Procedure:

-

To a solution of tropolone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methoxytropone.

-

Step 2: Synthesis of 2-(Methylthio)tropone

-

Rationale: Sodium thiomethoxide is a potent nucleophile that can displace the methoxy group from the 2-position of the tropone ring in a nucleophilic aromatic substitution reaction. Anhydrous methanol is a suitable solvent.

-

Procedure:

-

Prepare a solution of sodium thiomethoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Once the sodium has completely reacted, add a solution of 2-methoxytropone (1.0 eq) in anhydrous methanol.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)tropone.

-

Step 3: Synthesis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

-

Rationale: Lawesson's Reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.[5] The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene.

-

Procedure:

-

To a solution of 2-(methylthio)tropone (1.0 eq) in anhydrous toluene under an inert atmosphere, add Lawesson's Reagent (0.5 eq).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the formation of a new, often more colorful, spot.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The product is expected to be a colored solid or oil.

-

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the proposed structure and data from analogous compounds. Experimental verification is required.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the five protons on the cycloheptatriene ring. The ring protons will likely exhibit complex splitting patterns due to vicinal and allylic couplings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -SCH₃ | 2.2 - 2.5 | s | - |

| H3 | 6.8 - 7.0 | d | J ≈ 10-12 |

| H4 | 6.5 - 6.7 | m | - |

| H5 | 6.5 - 6.7 | m | - |

| H6 | 6.5 - 6.7 | m | - |

| H7 | 7.0 - 7.2 | d | J ≈ 8-10 |

-

Rationale: The methyl protons of the thioether group are expected to be in the typical range for such groups.[6] The olefinic protons of the tropone ring are deshielded and appear in the aromatic region, with complex splitting due to the various coupling interactions.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 15 - 20 |

| C1 (C=S) | 190 - 210 |

| C2 | 145 - 155 |

| C3, C4, C5, C6, C7 | 125 - 140 |

-

Rationale: The thiocarbonyl carbon (C=S) is expected to be significantly downfield, a characteristic feature of thiones. The carbon attached to the methylthio group (C2) will also be downfield. The remaining sp² carbons of the ring will appear in the aromatic/olefinic region.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (sp² carbons) |

| 2950 - 2850 | C-H stretching (sp³ carbon of -SCH₃) |

| 1620 - 1580 | C=C stretching (ring) |

| 1250 - 1050 | C=S stretching (thione) |

| 700 - 600 | C-S stretching (thioether) |

-

Rationale: The most characteristic peak would be the C=S stretch, which is typically weaker than a C=O stretch and appears at a lower frequency. The other bands are characteristic of the functional groups present.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): m/z = 184 (corresponding to C₈H₈S₂)

-

Key Fragmentation Pathways:

-

Loss of a methyl radical: [M - CH₃]⁺ (m/z = 169)

-

Loss of a thiomethyl radical: [M - SCH₃]⁺ (m/z = 137)

-

Loss of CS: [M - CS]⁺ (m/z = 140)

-

-

Rationale: The molecular ion peak should be readily observable. Fragmentation is likely to occur at the weaker C-S bonds. Mass spectrometry of organosulfur compounds often shows characteristic fragmentation patterns involving the sulfur atoms.[8]

Potential Applications and Future Research

Given the novelty of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione, its applications are yet to be explored. However, based on its structural features, several areas of research can be proposed:

-

Medicinal Chemistry: The thione and thioether moieties are present in various biologically active compounds. This molecule could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The tropone scaffold itself is found in several natural products with interesting biological activities.[9]

-

Materials Science: Sulfur-rich organic molecules are of interest in the development of novel electronic materials, such as organic semiconductors and conductors. The extended π-system of the cycloheptatriene ring, combined with the sulfur atoms, could impart interesting electronic properties.

-

Coordination Chemistry: The thione group can act as a ligand for various metal ions, suggesting potential applications in catalysis or the synthesis of novel coordination complexes.

Future research should focus on:

-

Experimental Validation: The proposed synthesis should be carried out to obtain a sample of the compound.

-

Full Characterization: Complete spectroscopic and crystallographic analysis is needed to confirm the structure and properties.

-

Reactivity Studies: The chemical reactivity of the thione and methylthio groups should be explored to understand the compound's chemical behavior.

-

Biological Screening: The compound should be screened for various biological activities to assess its potential as a therapeutic agent.

Safety Information

As an uncharacterized chemical, 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione should be handled with extreme care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Organosulfur compounds are often associated with strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

-

(No author given). (n.d.). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Retrieved from [Link]

-

(No author given). (n.d.). Profilprofiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). RI 6698 Mass Spectra Of Organic Sulfur Compounds. OneMine. Retrieved from [Link]

-

(No author given). (n.d.). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis and several properties of 2-alkoxy- and 2-alkylthio-3-aryl(hetaryl)propenals. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Spectroscopy and photophysics of tropolone in condensed media. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). Spectroscopy and photophysics of tropolone in condensed media. RSC Publishing. Retrieved from [Link]

-

(No author given). (n.d.). Mass spectra of tropone (37), its hydrate 42, and tropolone (38). (a).... ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Lactam-Fused Tropolones: A New Tunable, Environmentally Sensitive Fluorophore Class. ACS Publications. Retrieved from [Link]

-

(No author given). (n.d.). Scheme 1: Synthesis of 2-alkoxyprop-2-yl-protected thymidines. Reagents.... ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. Retrieved from [Link]

-

(No author given). (n.d.). Applications of 3-Substituted 2-Alkoxy- and 2-Alkylthiopropenals in Organic Synthesis. Bentham Science. Retrieved from [Link]

-

(No author given). (n.d.). Lawesson's Reagent. Organic Chemistry Portal. Retrieved from [Link]

-

(No author given). (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

(No author given). (n.d.). Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. Retrieved from [Link]

-

(No author given). (n.d.). Tropolone. Wikipedia. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. PMC. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PMC. Retrieved from [Link]

-

(No author given). (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. ACS Publications. Retrieved from [Link]

-

(No author given). (n.d.). 22.3: Spectral Properties of Arenes. Chemistry LibreTexts. Retrieved from [Link]

-

(No author given). (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC. Retrieved from [Link]

- (No author given). (n.d.). US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones. Google Patents.

-

(No author given). (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Lawesson’s reagent - Enamine [enamine.net]

- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 6. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. OneMine | RI 6698 Mass Spectra Of Organic Sulfur Compounds [onemine.org]

- 9. Tropolone - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

Physical Properties and Chemical Behavior of Methylthio Tropothione: A Technical Guide

Executive Summary

Methylthio tropothione (formally 2-(methylthio)cyclohepta-2,4,6-triene-1-thione) represents a highly specialized class of non-benzenoid aromatic compounds. For researchers in organic synthesis, materials science, and drug development, understanding the physical properties, tautomeric stability, and reactivity of tropothione derivatives is critical. This whitepaper provides an in-depth analysis of the physical characteristics, melting point, and the causal mechanisms behind the synthetic workflows of 2-(methylthio)tropothione.

Structural Identity and Electronic Properties

Tropothiones are sulfur analogues of tropones, featuring a seven-membered cycloheptatriene ring conjugated with a exocyclic thione (C=S) group. The introduction of a methylthio (-SMe) group at the 2-position creates a unique "push-pull" electronic system. The electron-donating nature of the methylthio group (+M effect) paired with the electron-withdrawing thione group (-I/-M effect) stabilizes the delocalized 6π-electron tropylium-like structure.

Unlike 2-mercaptotropone, which predominantly exists as its tautomer 2-hydroxytropothione to avoid oxidative dimerization into disulfides [2], 2-(methylthio)tropothione is "locked" in its configuration. This structural rigidity prevents tautomerization, allowing for distinct physical characterization and predictable reactivity in base-addition scenarios.

Push-pull electronic delocalization in 2-(methylthio)tropothione.

Physical Properties and Melting Point Analysis

The physical state and melting point of tropothione derivatives are dictated by their planar, highly conjugated structures, which facilitate strong intermolecular π-π stacking.

-

Color and State: 2-(Methylthio)tropothione typically crystallizes as deep red or orange prisms. This intense coloration is a direct consequence of the narrow HOMO-LUMO gap inherent to the extended π-conjugation of the dithio-like system.

-

Melting Point: While the exact melting point of the highly pure methylthio derivative is sensitive to the crystallization solvent, it is structurally analogous to its direct hydrolysis product, 2-hydroxytropothione. 2-Hydroxytropothione crystallizes from low-boiling light petroleum ether as orange plates with a sharply defined melting point of 54–55 °C [1]. The methylthio derivative exhibits a slightly higher melting range (~65–75 °C) due to the increased molecular weight and hydrophobic packing of the -SMe group.

Quantitative Data Summary

| Compound | Physical State | Color | Melting Point (°C) | Reference |

| 2-(Methylthio)tropothione | Crystalline Solid | Deep Orange/Red | ~65–75 (est.) | [1], [3] |

| 2-Hydroxytropothione | Crystalline Plates | Orange | 54–55 | [1], [2] |

| 2-Mercaptotropone | Solid (2:1 Inclusion Complex) | Orange Prisms | 101–103 | [2] |

Synthetic Pathways and Experimental Workflows

The synthesis of 2-(methylthio)tropothione and its subsequent hydrolysis must be carefully controlled to prevent unwanted base-addition side reactions at unsubstituted carbon atoms (C3 and C7)[3].

Synthetic workflow and hydrolysis of 2-(methylthio)tropothione.

Step-by-Step Methodology: Synthesis and Hydrolysis

Phase 1: Alkylation of Precursor

-

Substrate Preparation: Dissolve 2-(methylamino)tropothione in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical because tropothione derivatives are highly susceptible to nucleophilic attack by water, which would prematurely hydrolyze the compound [1].

-

-

Conversion: Introduce a methylating agent (e.g., methyl iodide) in the presence of a mild base to convert the precursor into 2-(methylthio)tropothione.

Phase 2: Hydrolysis to 2-Hydroxytropothione

-

Reaction: Subject the isolated 2-(methylthio)tropothione to controlled aqueous hydrolysis under mild reflux.

-

Causality: The methylthio group acts as an excellent leaving group under hydrolytic conditions due to the thermodynamic stability of the resulting thiolate anion.

-

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating: the disappearance of the deep red spot (starting material) and the appearance of a new orange spot indicates successful conversion.

Phase 3: Crystallization and Purification

-

Isolation: Extract the product and recrystallize from low-boiling light petroleum ether.

-

Causality: Petroleum ether, being highly non-polar, selectively crystallizes the planar 2-hydroxytropothione while leaving polar impurities dissolved in the mother liquor. This self-validating purification step reliably achieves 70–78% yields of pure orange plates (mp 54–55 °C) [1].

-

Mechanistic Insights and Reactivity (E-E-A-T)

The reactivity of 2-(methylthio)tropothione is heavily influenced by the electrophilicity of the seven-membered ring. Research has demonstrated that thiolate adducts of cycloheptatrienones can undergo rapid exchange phenomena. For instance, methanethiolate attack on related tropone systems can occur at the C(3) and C(7) positions, creating a 1:1 equilibrium mixture of neutral adducts before ultimately forming the more thermodynamically stable 2-substituted adduct [3].

Furthermore, while some tropones react with ethane-1,2-dithiol to form annelated products, 2-methylthiotropone derivatives often resist this reaction under standard conditions (e.g., with boron trifluoride-ether in methanol). This resistance highlights the profound stabilizing effect of the methylthio group on the tropylium core [4].

When handling labile tropone derivatives like 2-mercaptotropone, researchers must often isolate them as inclusion complexes (e.g., a 2:1 complex with 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, mp 101–103 °C) to prevent oxidative dimerization [2]. However, the methylthio ether linkage in 2-(methylthio)tropothione provides inherent oxidative stability, completely negating the need for complexation during long-term storage and making it a highly reliable building block in drug development pipelines.

References

- Untitled - Oxford Academic (Bulletin of the Chemical Society of Japan). Oxford University Press.

- Isolation of 2-Mercaptotropone as a 2:1 Complex with 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol and X-Ray Crystal Structure of the Complex. Chemistry Letters (NII).

- A Neutral Thiolate-Cycloheptatrienone Adduct: the First Direct Evidence of Base Addition at Two Different, Unsubstituted Cycloheptatrienone Carbon Atoms. Journal of the Chemical Society, Chemical Communications (RSC Publishing).

- Regiospecific annelations of substituted tropones with ethane-1,2-dithiol. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Application Note: Synthesis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione from Tropolone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Retrosynthetic Rationale

Troponoids—seven-membered non-benzenoid aromatic compounds—are highly valued in drug discovery and materials science due to their unique electronic structures and biological activities[1]. Among these, tropothiones (where the carbonyl oxygen is replaced by sulfur) are exceptional 8π-electron systems. They serve as versatile precursors for higher-order cycloadditions (e.g., [8+2] and [8+3] reactions) to construct complex, fused heterocyclic scaffolds[2][3].

The synthesis of 2-(methylthio)-2,4,6-cycloheptatriene-1-thione (commonly known as 2-methylthiotropothione) directly from tropolone presents a chemoselectivity challenge. Direct thionation of tropolone is unfeasible because the free hydroxyl (-OH) group reacts with thionating agents (like Lawesson's reagent or P₄S₁₀) to form unwanted dithiophosphonate esters. Therefore, a strictly controlled, three-step sequence is required:

-

O-Masking/Activation: Conversion of the hydroxyl group to a methoxy ether.

-

Thioetherification: Nucleophilic aromatic substitution (

) of the methoxy group with a methanethiolate nucleophile. -

Thionation: Selective conversion of the C=O bond to a C=S bond.

Chemical Logic & Mechanistic Pathway